molecular formula C18H17NO3 B2570512 N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1202993-05-2

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No. B2570512
CAS RN: 1202993-05-2
M. Wt: 295.338
InChI Key: DICXPYJGSWMRKE-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the class of compounds known as indenylacetamides and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Selective Inhibition of Inducible Nitric-oxide Synthase

Research on compounds structurally related to N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has highlighted their potential in selectively inhibiting specific enzymes. For instance, N-(3-(Aminomethyl)benzyl)acetamidine (1400W) has been identified as a slow, tight-binding, and highly selective inhibitor of human inducible nitric- oxide synthase (iNOS) both in vitro and in vivo. It demonstrates a remarkable selectivity for iNOS over endothelial NOS (eNOS), making it a significant compound for studies related to inflammation and vascular injury without affecting normal endothelial functions (Garvey et al., 1997).

Antimicrobial and Antifungal Activities

Derivatives of benzimidazole, which share some structural similarities with the compound , have shown promising results in fighting against microbial infections. Research into these derivatives revealed their effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus fumigatus and Candida albicans. These findings suggest potential applications in developing new antimicrobial and antifungal agents (Devi et al., 2022).

Anticancer and Antitumor Activities

Compounds related to this compound have been explored for their anticancer and antitumor potentials. For example, a study on new lipophilic acetamide derivatives demonstrated promising anticancer and antimicrobial activities, highlighting the therapeutic potential of these compounds in treating various cancers and infections (Ahmed et al., 2018).

Electrochemical Applications

Research into the electrochemical oxidation of alcohols and aldehydes catalyzed by acetamide derivatives like 4-acetamido-TEMPO suggests potential applications in synthetic chemistry, especially in oxidizing primary alcohols and aldehydes to carboxylic acids under mild conditions. This catalytic method can convert various substrates, including benzylic, aliphatic, and heterocyclic compounds, offering a versatile tool for chemical synthesis and environmental applications (Rafiee et al., 2018).

properties

IUPAC Name

N-benzyl-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17-9-7-14-6-8-15(10-16(14)17)22-12-18(21)19-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICXPYJGSWMRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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